molecular formula C17H15ClO6 B11940026 1,3-Diethyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate

1,3-Diethyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate

Cat. No.: B11940026
M. Wt: 350.7 g/mol
InChI Key: NVIOHKNIBIOJJW-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a naphthoquinone moiety, which is known for its biological activity, and a propanedioate group, which contributes to its reactivity.

Preparation Methods

The synthesis of 1,3-Diethyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with diethyl malonate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the diethyl malonate attacks the electrophilic carbon of the naphthoquinone, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1,3-Diethyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted naphthoquinone derivatives and hydroquinone derivatives.

Scientific Research Applications

1,3-Diethyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s naphthoquinone moiety is known for its biological activity, including antibacterial, antifungal, and anticancer properties.

    Medicine: Research has shown that derivatives of this compound exhibit potential as therapeutic agents due to their ability to interact with biological targets, such as enzymes and receptors involved in disease pathways.

    Industry: The compound is used in the development of dyes, pigments, and other materials due to its stable and reactive nature.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate involves its interaction with various molecular targets. The naphthoquinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components, leading to cell death. This property is particularly useful in the development of anticancer agents, as the compound can induce apoptosis in cancer cells . Additionally, the compound can inhibit enzymes involved in critical biological pathways, further contributing to its therapeutic potential.

Comparison with Similar Compounds

1,3-Diethyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate can be compared with other naphthoquinone derivatives, such as:

Properties

Molecular Formula

C17H15ClO6

Molecular Weight

350.7 g/mol

IUPAC Name

diethyl 2-(3-chloro-1,4-dioxonaphthalen-2-yl)propanedioate

InChI

InChI=1S/C17H15ClO6/c1-3-23-16(21)12(17(22)24-4-2)11-13(18)15(20)10-8-6-5-7-9(10)14(11)19/h5-8,12H,3-4H2,1-2H3

InChI Key

NVIOHKNIBIOJJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)C(=O)OCC

Origin of Product

United States

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